Bienvenue dans la boutique en ligne BenchChem!

Vasotocin

CFTR chloride channel V1a/V1b receptor pharmacology Human respiratory epithelium

Select Vasotocin (9034-50-8) when your protocol demands the authentic non-mammalian neurohypophyseal chimera. Unlike generic mammalian AVP or OT, AVT's hybrid structure—oxytocin ring / vasopressin tail—is mandatory for activating V1-like receptors in human CFTR chloride-secretion and teleost vascular smooth-muscle assays, where AVP is inactive or orders of magnitude less sensitive. AVT uniquely drives dual IP3/cAMP signaling at V1b, enabling ligand-bias studies unobtainable with AVP substitutes. For reproducible, species-matched receptor pharmacology across non-mammalian or human epithelial models, AVT is the irreplaceable agonist.

Molecular Formula C43H67N15O12S2
Molecular Weight 1050.2 g/mol
CAS No. 9034-50-8
Cat. No. B1584283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasotocin
CAS9034-50-8
Synonyms(8-Arginine)Oxytocin
3 Isoleucyl Vasopressin
3-Isoleucyl Vasopressin
Arginine Oxytocin
Arginine Vasotocin
Argiprestocin
Argiprestocine
Isoleucyl Vasopressin
Non-Mammalian Vasopressin
Oxytocin, Arginine
Vasopressin, 3-Isoleucyl
Vasopressin, Isoleucyl
Vasopressin, Non Mammalian
Vasopressin, Non-Mammalian
Vasotocin
Vasotocin, Arginine
Molecular FormulaC43H67N15O12S2
Molecular Weight1050.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1
InChIKeyOXDZADMCOWPSOC-BQGUCLBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vasotocin (CAS 9034-50-8): A Non-Mammalian Nonapeptide Hormone for Comparative Neuroendocrinology and Evolutionary Pharmacology Research


Vasotocin (AVT) is a heterodetic cyclic nonapeptide hormone that functions as the primary neurohypophyseal nonapeptide in all non-mammalian vertebrates [1], acting as the evolutionary antecedent to the mammalian arginine vasopressin (AVP) and oxytocin (OT) hormone family [1]. It possesses a structural chimera: the cyclic ring identical to oxytocin and the tripeptide side chain identical to arginine vasopressin . This unique hybrid structure determines its specific recognition of hormone receptors and its role as an endocrine regulator for water balance, osmotic homeostasis, and social/sexual behavior in non-mammalian species .

Vasotocin (CAS 9034-50-8) Receptor Selectivity and Functional Differentiation: Why Generic Substitution with Mammalian Analogs (AVP/OT) or Other Non-Mammalian Peptides is Scientifically Invalid


Vasotocin cannot be generically substituted by mammalian vasopressin (AVP) or oxytocin (OT), nor by other non-mammalian peptides like mesotocin or isotocin, due to quantifiable and context-dependent differences in receptor binding affinity, functional potency, and signaling pathway activation [1][2]. The hybrid structure of AVT (oxytocin ring/vasopressin tail) yields a unique pharmacological fingerprint that varies dramatically between receptor subtypes (V1a, V1b, V2, OTR) and across different species [2][3]. Data from human bronchial epithelial cells demonstrate that AVT exhibits superior efficacy at V1-like receptors compared to oxytocin and isotocin, while AVP is essentially inactive in the same assay [1]. In vascular tissue, AVT demonstrates an order-of-magnitude greater sensitivity than AVP in specific models [4]. Furthermore, AVT uniquely activates dual signaling pathways (IP3 and cAMP) at the V1b receptor, a property not uniformly shared by AVP or synthetic agonists [2]. These differences are not merely species-specific but reflect the fundamental co-evolution of the peptide-receptor system, meaning that experimental outcomes are critically dependent on selecting the correct ligand for the target receptor and species [3]. Interchanging these compounds without rigorous pharmacological validation will introduce uncontrolled variables and lead to irreproducible or misinterpreted data.

Vasotocin (CAS 9034-50-8) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons vs. AVP, OT, MT, and IT


Vasotocin Exhibits Superior Functional Efficacy vs. AVP and Oxytocin in Human Bronchial Epithelial V1-Receptor Activation

In the human bronchial epithelial cell line 16HBE14o-, vasotocin (AVT) demonstrates a clear and quantifiable functional superiority over its closest mammalian analogs, arginine vasopressin (AVP) and oxytocin, in stimulating chloride secretion via V1-like receptors [1]. Basolateral application of AVT induced a robust transient short-circuit current (I(peak)), whereas AVP produced no detectable response under identical symmetrical Cl- conditions [1]. The observed rank order of efficacy was AVT > oxytocin > isotocin ≫ AVP [1].

CFTR chloride channel V1a/V1b receptor pharmacology Human respiratory epithelium

Vasotocin Demonstrates Order-of-Magnitude Greater Vascular Sensitivity than AVP in Trout Vascular Smooth Muscle

In isolated rings of trout efferent branchial artery (EBA), vasotocin (AVT) demonstrates a significantly higher sensitivity compared to the mammalian analog arginine vasopressin (AVP) and other nonapeptides [1]. The determined sensitivity order (based on EC50) was AVT > oxytocin ≥ AVP > isotocin > lysine vasopressin [1]. Notably, the EBA was found to be an order of magnitude more sensitive to AVT than to AVP in this vascular model [1].

Vascular smooth muscle contraction V1a receptor pharmacology Teleost cardiovascular physiology

Vasotocin Activates Both IP3 and cAMP Pathways at V1b Receptors, a Signaling Profile Distinct from AVP

At the rat V1b receptor, both vasotocin (AVT) and arginine vasopressin (AVP) activate the Gq/11-IP3 and Gs-cAMP pathways [1]. However, a key functional difference exists: AVT activates the cAMP pathway, whereas the selective V1b agonist d[Cha4]vasopressin can elicit the IP and cAMP responses with equivalent potencies [1]. This indicates that AVT possesses a unique signaling bias or activation profile compared to both the native mammalian ligand and synthetic analogs [1].

V1b receptor signaling G protein coupling Second messenger pathways

Vasotocin Acts as a Partial Agonist at the Amphibian Mesotocin Receptor, with Binding Affinity Distinct from Mesotocin and Vasopressin

At the cloned mesotocin receptor from the amphibian Taricha granulosa (tMTR), vasotocin (VT) exhibits a binding affinity that is intermediate between the cognate ligand mesotocin (MT) and the mammalian hormone vasopressin (VP) [1]. The determined rank-order of affinities is mesotocin > oxytocin ≈ vasotocin > vasopressin > isotocin [1]. Functionally, inositol phosphate (IP) accumulation studies indicate that VT acts as a partial agonist at this receptor, with potencies ranking MT > OT > VT ≈ VP > IT [1].

Mesotocin receptor (MTR) Receptor binding affinity Amphibian neuroendocrinology

Vasotocin Potently Activates V1a-like Vasotocin Receptors with Higher Rank-Order Potency than Vasopressin, Mesotocin, and Oxytocin

At the cloned vasotocin 1a receptor (tVTR-1a) from the amphibian Taricha granulosa, vasotocin (VT) is the most potent agonist among the tested nonapeptides [1]. The rank-order of functional potencies for stimulating inositol phosphate (IP) accumulation is VT > VP > MT ≈ OT > IT [1]. This clearly differentiates VT from vasopressin (VP), mesotocin (MT), and oxytocin (OT) in terms of receptor activation efficacy at this specific non-mammalian receptor subtype [1].

V1a-like receptor (VTR-1a) Functional potency Amphibian neuropeptide signaling

Vasotocin Preferentially Signals via Ca2+ Pathway in Teleost Oocyte Maturation, a Function Not Replicated by cAMP Modulators

In the catfish Heteropneustes fossilis, vasotocin (VT) at 100 nM stimulates final oocyte maturation (FOM) and ovulation [1]. This effect is strongly and preferentially inhibited by blockers of the Ca2+ pathway (heparin, an IP3 receptor inhibitor, and BAPTA-AM, a Ca2+ chelator), while cAMP and phosphodiesterase inhibitors (IBMX, theophylline) play only a minor role [1]. This demonstrates a clear functional differentiation from potential cAMP-dependent pathways and defines VT's primary mechanism of action in this physiological context [1].

Oocyte maturation Calcium signaling Teleost reproductive physiology

Vasotocin (CAS 9034-50-8) Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Elucidating V1a/V1b Receptor Pharmacology in Human and Mammalian Cell Models

Utilize vasotocin to activate V1-like receptors and stimulate CFTR-mediated chloride secretion in human bronchial epithelial (16HBE14o-) or similar cell lines [1]. Given that mammalian AVP is ineffective in this specific assay, vasotocin is the required ligand for investigating V1-receptor-mediated ion transport, signaling pathways (PKC, Ca2+), and interactions with CFTR modulators in a human cellular context [1].

Investigating Vascular and Smooth Muscle Physiology in Teleost and Other Non-Mammalian Models

Employ vasotocin as the primary agonist for inducing contraction in isolated vascular smooth muscle preparations from teleost fish (e.g., trout efferent branchial artery) or other non-mammalian vertebrates [2]. Its superior sensitivity compared to AVP (an order of magnitude in trout) ensures physiologically relevant dose-response studies, which is essential for cardiovascular, osmoregulatory, and pharmacological research in these species [2].

Dissecting V1b Receptor Dual Signaling Pathways (IP3 and cAMP)

Use vasotocin to simultaneously activate both Gq/11-IP3 and Gs-cAMP pathways via the V1b receptor in heterologous expression systems (e.g., CHO, HEK293 cells) [3]. Its distinct signaling profile, compared to AVP and synthetic agonists like d[Cha4]vasopressin, makes it an essential tool for studying ligand-biased signaling, receptor compartmentalization, and the structural determinants of G protein coupling [3].

Comparative Endocrinology Studies of Nonapeptide Receptor Evolution and Ligand Selectivity

Apply vasotocin in binding and functional assays on cloned non-mammalian receptors, such as the amphibian mesotocin receptor (tMTR) and V1a-like vasotocin receptor (tVTR-1a) [4][5]. Its intermediate binding affinity and partial agonist activity at the MTR, and its status as the most potent agonist at the VTR-1a, provide quantifiable benchmarks for understanding the molecular co-evolution of the oxytocin/vasopressin hormone-receptor family [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vasotocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.